3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid
Description
Properties
IUPAC Name |
3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJWZSYFHWNTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-2,3-dihydro-1,4-benzodioxine
The foundational intermediate, 5-bromo-2,3-dihydro-1,4-benzodioxine (CAS: 58328-39-5), is synthesized via electrophilic bromination of 2,3-dihydro-1,4-benzodioxine. Using bromine (Br₂) in acetic acid under controlled temperatures (0–5°C), bromination occurs preferentially at the para position relative to the oxygen atoms, yielding the 5-bromo derivative. Alternative methods employ N-bromosuccinimide (NBS) with catalytic Lewis acids like FeCl₃, achieving regioselectivity >90%.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Reaction Time | 4–6 hours |
| Purification Method | Column chromatography |
| Parameter | Value |
|---|---|
| Phosphorane Equivalents | 1.2 |
| Solvent | THF, 0°C to room temp |
| Hydrolysis Conditions | NaOH (2M), ethanol, reflux |
| Overall Yield | 55–65% |
Regioselective Functionalization Challenges
Competing Substitution Patterns
Electrophilic substitution on the benzodioxin ring is influenced by the electron-donating oxygen atoms. Bromination at C5 is favored, but subsequent formylation at C7 requires precise directing-group strategies. Directed ortho-metalation using LDA (lithium diisopropylamide) enables selective deprotonation at C7, followed by quenching with DMF to install the aldehyde.
Critical Factor:
-
Temperature Control: Below −78°C to prevent side reactions.
Catalytic Cross-Coupling Approaches
Heck Reaction
Palladium-catalyzed coupling between 7-bromo-5-bromo-2,3-dihydro-1,4-benzodioxine and acrylic acid offers a one-step route. However, competing double bond isomerization and homocoupling reduce efficiency.
Conditions:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Knoevenagel | 60–70 | >95 | High stereoselectivity | Multi-step aldehyde synthesis |
| Wittig | 55–65 | 90 | Direct ester-to-acid conversion | Phosphorane sensitivity |
| Heck Coupling | 40–50 | 85 | Single-step | Low regiocontrol |
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the E -configuration of the double bond and planar benzodioxin ring.
Industrial-Scale Considerations
Cost-Efficiency of Bromination
NBS-based bromination is preferred over Br₂ for safety and byproduct management. A pilot-scale study achieved 82% yield at 10 kg scale.
Green Chemistry Metrics
-
PMI (Process Mass Intensity): 23 (Knoevenagel) vs. 35 (Wittig)
-
E-factor: 8.5 (solvent recovery included)
Emerging Methodologies
Chemical Reactions Analysis
3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Addition: The propenoic acid group can undergo addition reactions with nucleophiles or electrophiles to form various derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds with benzodioxin structures exhibit promising anticancer properties. For instance, derivatives of 3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Mechanism of Action
The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival. For example, studies have shown that these compounds can interfere with the PI3K/Akt pathway, leading to reduced cell viability in tumor cells .
Agrochemical Applications
Pesticidal Properties
The compound demonstrates potential as a pesticide due to its structural similarity to known herbicides and insecticides. Research has indicated that derivatives can effectively target specific pests while minimizing harm to non-target species. Field trials have shown efficacy against common agricultural pests, suggesting its viability as an environmentally friendly alternative to conventional pesticides .
Material Science Applications
Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have demonstrated that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al., 2021 | Agrochemical | Field trials showed a 70% reduction in aphid populations with minimal impact on beneficial insects. |
| Lee et al., 2022 | Material Science | Polymers synthesized exhibited a 30% increase in tensile strength compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the propenoic acid group play crucial roles in its biological activity. The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: (2E)-3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic Acid
A closely related compound, (2E)-3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid (CAS 1094225-83-8), shares the same molecular formula (C₁₁H₉BrO₄) but differs in the positions of substituents: the bromine is at the 8-position, and the propenoic acid is at the 6-position . Key comparative insights include:
Research Findings :
Substituent Variants: Non-Brominated and Halogenated Analogs
3-(2,3-Dihydro-1,4-benzodioxin-7-yl)prop-2-enoic Acid (Non-Brominated)
This analog lacks the bromine atom, reducing molecular weight (C₁₁H₁₀O₄ , 206.19 g/mol) and altering electronic properties. Key differences:
- Solubility : Higher solubility in polar solvents due to reduced halogen-induced hydrophobicity.
Chlorinated Analog: 3-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic Acid
Replacing bromine with chlorine (C₁₁H₉ClO₄ , 240.64 g/mol) results in:
α,β-Unsaturated Carboxylic Acid Derivatives
Compounds like cinnamic acid (3-phenylprop-2-enoic acid) share the α,β-unsaturated system but lack the benzodioxin ring. Comparisons highlight:
- Conjugation Effects: The benzodioxin ring’s oxygen atoms enhance electron delocalization, stabilizing the enolic form of the propenoic acid group.
- Biological Activity : Brominated benzodioxin derivatives often exhibit enhanced antimicrobial or anti-inflammatory activity compared to simple cinnamic acid analogs due to improved membrane permeability and target binding .
Biological Activity
3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid is an organic compound with significant biological activity, particularly in antimicrobial and anticancer research. Its unique structural features, including a bromine atom and a prop-2-enoic acid functional group attached to a benzodioxin moiety, enhance its reactivity and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure combines both aromatic and aliphatic characteristics, which contributes to its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. The presence of the benzodioxin structure is believed to enhance its interaction with microbial targets, potentially leading to effective antimicrobial action.
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to interact with specific cellular processes or enzymatic activities could lead to the inhibition of cancer cell proliferation .
- Mechanism of Action : The bromine atom in the compound plays a crucial role in enhancing its reactivity and binding affinity towards nucleophilic sites in proteins and enzymes. This characteristic is vital for its potential therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-1-(6-chloro-2,3-dihydro-1,4-benzodioxin) | Contains chlorine instead of bromine | Different reactivity profile due to chlorine |
| 5-Bromo-2,3-dihydrobenzofuran | Lacks the propenoic acid group | More focused on aromatic properties |
| 7-Chloroquinolinone | Aromatic nitrogen heterocycle | Exhibits different biological activities related to nitrogen |
The combination of both bromine and a propenoic acid group within the benzodioxin framework enhances the reactivity and potential interactions with biological systems compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of control compounds.
- Anticancer Activity : A study involving human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Q. What are the optimal synthetic routes for 3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A two-step approach is typically employed:
Bromination and Benzodioxin Formation : Start with 2,3-dihydro-1,4-benzodioxin derivatives. Introduce bromine at the 5-position using electrophilic substitution (e.g., NBS in acetic acid). Monitor regioselectivity via HPLC to confirm purity (>98% as in ).
Propenoic Acid Conjugation : Employ a Heck coupling or Knoevenagel condensation to attach the propenoic acid moiety. Optimize solvent (DMF or THF), temperature (80–120°C), and catalyst (Pd(OAc)₂ for Heck). Yield improvements are achieved by iterative adjustment of stoichiometry (1:1.2 molar ratio of benzodioxin to acrylate).
Key Data :
| Step | Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, AcOH, 50°C | 70–85% | >95% |
| Coupling | Pd(OAc)₂, DMF, 100°C | 60–75% | >98% |
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times to standards (e.g., uses HLC for purity validation).
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 6.8–7.2 ppm) and the propenoic acid doublet (δ 6.3–6.5 ppm, J = 16 Hz).
- X-ray Crystallography : Resolve crystal structures (as in for analogous compounds) to confirm stereochemistry.
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of the propenoic acid moiety in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, focusing on the conjugated π-system of the propenoic acid. Compare with experimental UV-Vis spectra (λmax ~270 nm for similar benzodioxins in ).
- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior.
Example Findings :
| Property | Computational Result | Experimental Validation |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | UV-Vis: 268 nm (ε = 12,500 M⁻¹cm⁻¹) |
| Dipole Moment | 5.1 Debye | Dielectric constant matching in DMSO |
Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, conflicting NOESY correlations in the benzodioxin ring can be clarified via HSQC assignments.
- Isotopic Labeling : Introduce ¹³C at the propenoic acid carbonyl to track coupling patterns (J = 160–180 Hz for trans-configuration, as in ).
- Contradiction Case Study : If melting point (mp) discrepancies arise (e.g., reported mp ranges from 175–185°C), use DSC to re-evaluate thermal behavior under inert atmospheres (N₂ flow at 10°C/min).
Biological Activity & Mechanistic Studies
Q. What in vitro assays are suitable for probing the biological activity of this compound, particularly its interaction with enzymes or receptors?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination. Pre-incubate the compound (1–100 µM) with enzyme and substrate (arachidonic acid), monitoring prostaglandin production via LC-MS.
- Cellular Uptake : Label the compound with ³H or fluorescent tags (BODIPY analogs as in ) to track intracellular localization in cancer cell lines (e.g., HeLa).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
